molecular formula C17H19NO2 B12472794 4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine

4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine

Cat. No.: B12472794
M. Wt: 269.34 g/mol
InChI Key: UWNFOPGDTIPLCE-UHFFFAOYSA-N
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Description

4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE is a complex organic compound that belongs to the class of naphthofuran derivatives These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which undergoes photocyclization and subsequent aromatization to form the naphthofuran core . The starting materials for this synthesis can be prepared via a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the naphthofuran core or the morpholine moiety .

Scientific Research Applications

The compound has shown promise in several scientific research applications. In medicinal chemistry, derivatives of naphthofuran have been explored for their antitumor, antiviral, and cytotoxic activities . The unique structure of 4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE makes it a potential candidate for drug discovery and development. Additionally, its chemical properties make it useful in materials science for the development of novel materials with specific electronic or photochemical properties .

Mechanism of Action

The mechanism of action of 4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. For example, naphthofuran derivatives have been shown to inhibit protein tyrosine phosphatases, which play a role in various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE can be compared with other naphthofuran derivatives, such as naphtho[2,3-b]furan-4,9-diones These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)morpholine

InChI

InChI=1S/C17H19NO2/c1-2-4-15-13(3-1)9-14(16-11-20-12-17(15)16)10-18-5-7-19-8-6-18/h1-4,9H,5-8,10-12H2

InChI Key

UWNFOPGDTIPLCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=CC=CC=C3C4=C2COC4

Origin of Product

United States

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